6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile
Description
This pyrimidine-based compound features a carbonitrile group at position 4, an oxo group at position 2, and a trifluoromethoxy-substituted phenyl ring at position 1. The amino group at position 6 and the (E)-3-phenylprop-2-enylidene substituent at position 5 contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O2/c22-21(23,24)31-16-10-8-15(9-11-16)29-19(26)18(17(13-25)28-20(29)30)27-12-4-7-14-5-2-1-3-6-14/h1-12H,26H2/b7-4+,27-12? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSURFIJPKVULS-ZCJBWNAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=C(N(C(=O)N=C2C#N)C3=CC=C(C=C3)OC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=C(N(C(=O)N=C2C#N)C3=CC=C(C=C3)OC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR. It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling. This results in inhibition of cell proliferation and induction of apoptosis.
Biochemical Pathways
The compound’s action on EGFR affects multiple downstream pathways, including the PI3K/Akt pathway , the Ras/Raf/MAPK pathway , and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound disrupts these pathways, leading to reduced tumor growth and increased apoptosis.
Pharmacokinetics
In silico admet studies have been performed to explore its drug-likeness properties.
Result of Action
The compound has demonstrated antiproliferative activity against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549). It has been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects.
Biological Activity
The compound 6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile is a pyrimidine derivative with potential biological activities that have been explored in various research studies. This article synthesizes findings on its biological activity, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structure:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Some pyrimidine derivatives display significant antimicrobial activity against various bacterial strains.
- Neuroprotective Effects : Certain compounds in this class have been linked to neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation, such as protein kinases.
- Modulation of Signaling Pathways : It can interfere with signaling pathways that promote cell survival and proliferation, thereby enhancing apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 25 |
These results indicate a promising anticancer profile, warranting further investigation into its mechanisms and potential as a therapeutic agent.
Antimicrobial Properties
In vitro studies revealed the antimicrobial efficacy of the compound against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed into an antimicrobial agent.
Neuroprotective Effects
Research exploring the neuroprotective properties indicated that the compound could reduce neuronal cell death induced by oxidative stress. In models of neurodegeneration, it demonstrated a decrease in markers of apoptosis and inflammation.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Similarities and Differences
Table 1: Structural Features of Selected Pyrimidine Analogs
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Solubility : The trifluoromethoxy group in the target compound likely reduces aqueous solubility compared to methoxy or hydroxyl-substituted analogs (e.g., ). However, the enamine linkage may mitigate this by enabling hydrogen bonding .
- Stability : The (E)-configured enylidene group in the target compound is less prone to isomerization than furylmethylidene () or fluorophenylmethylidene () analogs, suggesting superior stability under physiological conditions.
- Bioavailability : Higher molecular weight (~425 vs. ~333–408 in analogs) may limit passive diffusion, but the trifluoromethoxy group could enhance membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
